1,1-Dichloro-4,4-dimethylpent-2-yne
Description
Structure
3D Structure
Properties
CAS No. |
139185-47-0 |
|---|---|
Molecular Formula |
C7H10Cl2 |
Molecular Weight |
165.06 g/mol |
IUPAC Name |
1,1-dichloro-4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H10Cl2/c1-7(2,3)5-4-6(8)9/h6H,1-3H3 |
InChI Key |
UBHCNGACASUDAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(Cl)Cl |
Canonical SMILES |
CC(C)(C)C#CC(Cl)Cl |
Synonyms |
1,1-Dichloro-4,4-dimethylpent-2-yne |
Origin of Product |
United States |
Derivatization and Functionalization Strategies Employing 1,1 Dichloro 4,4 Dimethylpent 2 Yne
Transformations of the Geminal Dihalide Functionality
The dichloromethyl group is a versatile handle for a variety of chemical transformations. Key potential reactions for the geminal dihalide functionality in 1,1-dichloro-4,4-dimethylpent-2-yne include nucleophilic substitutions and metal-catalyzed cross-coupling reactions.
One primary avenue for derivatization involves the stepwise or double displacement of the chlorine atoms by nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, this can lead to a range of functionalized products. For instance, reaction with alkoxides could yield acetals or ketals after hydrolysis, while thiols could produce the corresponding thioacetals or thioketals. The use of amines could potentially lead to the formation of enamines or imines.
Another significant area of potential functionalization lies in metal-catalyzed reactions. The gem-dichloro unit can be a precursor to a carbene or a carbenoid species, which can then undergo various insertion or cycloaddition reactions. For example, iron-catalyzed B–H and Si–H insertion reactions have been reported for gem-dihaloalkanes, suggesting that this compound could be a substrate for the synthesis of novel organoboranes and organosilicon compounds.
Furthermore, the geminal dichloride can participate in Fritsch-Buttenberg-Wiechell rearrangement-type reactions to form a substituted alkyne, although the presence of the existing alkyne in the molecule might lead to complex outcomes.
Chemical Modifications of the Alkyne Core
The internal alkyne of this compound offers a complementary site for a wide array of chemical modifications, independent of or in concert with the geminal dihalide.
Classic alkyne chemistry, such as hydration reactions (e.g., oxymercuration-demercuration or hydroboration-oxidation), could lead to the formation of ketones. The regioselectivity of such additions would be influenced by the electronic effects of the dichloromethyl group and the steric bulk of the tert-butyl group.
The carbon-carbon triple bond is also a prime candidate for various cycloaddition reactions. For instance, a [3+2] cycloaddition with azides would yield triazoles, while a Diels-Alder reaction with a suitable diene, potentially after transformation of the geminal dihalide, could construct a six-membered ring.
Transition metal-catalyzed reactions are another fertile ground for the functionalization of the alkyne. Reactions such as hydroarylation, hydroamination, and hydrosilylation could introduce a variety of substituents across the triple bond. Sonogashira, Heck, and other cross-coupling reactions, though typically performed on terminal alkynes, could potentially be adapted for this internal alkyne under specific catalytic conditions.
Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block
The dual functionality of this compound makes it a potentially valuable building block for the synthesis of more elaborate molecular structures, including polycyclic and heterocyclic systems.
Incorporation into Polycyclic and Aromatic Systems (e.g., Naphthalene (B1677914) Derivatives)
Alternatively, the geminal dihalide could be transformed into other functional groups that are more amenable to cyclization reactions. For instance, conversion to a carbonyl group followed by an intramolecular aldol-type condensation or a related cyclization could be a viable strategy, provided a suitable reaction partner is present on an appended aromatic ring.
Design of Precursors for Heterocyclic Compounds
The reactivity of both the geminal dihalide and the alkyne functionalities provides numerous opportunities for the synthesis of heterocyclic compounds.
The alkyne is a well-established precursor for a variety of heterocycles. As mentioned, [3+2] cycloadditions can lead to five-membered rings like triazoles. Reactions with 1,3-dipoles are a powerful tool in this regard. Furthermore, transition-metal-catalyzed hydroamination or reactions with binucleophiles can be employed to construct nitrogen- and other heteroatom-containing rings.
The gem-dihalide can also be a key player in heterocycle synthesis. For example, reaction with a dinucleophile, such as a 1,2-diamine or a 1,2-diol, could lead to the formation of five- or six-membered heterocyclic rings. The combination of reactions at both the alkyne and the geminal dihalide can lead to the rapid assembly of complex heterocyclic frameworks.
Advanced Spectroscopic and Spectrometric Characterization Methodologies in 1,1 Dichloro 4,4 Dimethylpent 2 Yne Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1,1-dichloro-4,4-dimethylpent-2-yne. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be assembled.
Proton (¹H) and Carbon-¹³C (¹³C) NMR Chemical Shift Analysis
In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons lead to characteristic signals. The tert-butyl group's nine equivalent protons would be expected to produce a single, sharp singlet. The single proton on the dichloro-substituted carbon would appear as a distinct signal, likely a singlet as well, due to the absence of adjacent protons. The chemical shift of this proton would be significantly downfield due to the deshielding effect of the two chlorine atoms.
¹³C NMR spectroscopy provides further structural detail by identifying each unique carbon atom in the molecule. For this compound, one would expect to observe signals corresponding to the methyl carbons and the quaternary carbon of the tert-butyl group, the two sp-hybridized carbons of the alkyne, and the carbon atom bonded to the two chlorine atoms. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms.
| Predicted ¹H NMR Data for this compound |
| Proton Environment |
| -C(CH₃)₃ |
| -CHCl₂ |
| Predicted ¹³C NMR Data for this compound |
| Carbon Environment |
| -C(C H₃)₃ |
| -C (CH₃)₃ |
| -C≡C -C(CH₃)₃ |
| -C ≡C-CHCl₂ |
| -C HCl₂ |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this compound, due to the lack of vicinal or geminal protons on adjacent carbons, significant COSY correlations would not be expected.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the signal of the proton on the dichloromethyl group to the signal of the corresponding carbon. It would also show a cross-peak between the signal for the methyl protons and the methyl carbons of the tert-butyl group.
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical and Regiochemical Determination
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful technique for determining the spatial proximity of atoms within a molecule. While this compound does not have stereocenters and its regiochemistry is straightforward, NOE experiments could still provide conformational information. For instance, an NOE enhancement might be observed between the protons of the tert-butyl group and the proton on the dichloromethyl group, confirming their relative spatial arrangement.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups
| Predicted IR Absorption Data for this compound |
| Functional Group |
| C-H (sp³) |
| C≡C (alkyne) |
| C-Cl |
The C≡C stretching vibration in symmetrically substituted alkynes can be weak or absent in the IR spectrum due to a lack of a significant change in the dipole moment during the vibration.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of individual components of a mixture.
The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak would show a characteristic isotopic pattern, with contributions from ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group, or the entire tert-butyl group. Analysis of these fragmentation patterns is critical for confirming the molecular structure.
| Predicted Mass Spectrometry Fragmentation Data for this compound |
| Fragment Ion |
| [M]+ |
| [M-Cl]⁺ |
| [M-C(CH₃)₃]⁺ |
| [C(CH₃)₃]⁺ |
X-ray Diffraction Studies of Crystalline Derivatives and Intermediates
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. While this compound is a liquid at room temperature, its crystalline derivatives or solid intermediates in its synthesis could be analyzed by this method. Such an analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state, offering an unambiguous confirmation of the molecular structure. To date, no public crystallographic data for this specific compound or its immediate derivatives are available.
Computational Chemistry and Theoretical Investigations of 1,1 Dichloro 4,4 Dimethylpent 2 Yne Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
There is no available research utilizing Density Functional Theory (DFT) to predict the electronic structure and reactivity of 1,1-Dichloro-4,4-dimethylpent-2-yne. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its chemical behavior.
Quantum Mechanical (QM) Modeling of Reaction Pathways and Transition States
Specific Quantum Mechanical (QM) models detailing the reaction pathways and transition states for reactions involving this compound are not found in the public domain. This type of modeling is crucial for understanding the mechanisms of reactions, such as nucleophilic substitution or addition reactions, that this molecule might undergo.
Analysis of Gibbs Free Energy Diagrams for Mechanistic Elucidation
Due to the lack of QM modeling studies, there are no Gibbs free energy diagrams available for the potential reactions of this compound. These diagrams are essential for elucidating reaction mechanisms by comparing the thermodynamic stability of reactants, intermediates, transition states, and products.
Stereoelectronic Effects and Conformational Analysis via Computational Methods
A computational analysis of the stereoelectronic effects and conformational preferences of this compound has not been reported. Such studies would be valuable for understanding how the arrangement of atoms and orbitals influences the molecule's stability and reactivity.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
There are no published studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound using computational methods. Correlation of predicted spectra with experimental data is a standard procedure for validating computational models and aiding in the structural elucidation of compounds.
Applications of 1,1 Dichloro 4,4 Dimethylpent 2 Yne in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Multi-step Organic Syntheses
The structure of 1,1-dichloro-4,4-dimethylpent-2-yne, featuring a terminal dichloromethyl group adjacent to an internal alkyne, suggests its potential as a versatile intermediate in multi-step organic syntheses. The geminal dichloro group can be a precursor to other functional groups, such as aldehydes or ketones, through hydrolysis. It can also participate in various coupling reactions. The internal alkyne provides a site for a wide range of transformations, including hydrogenation, hydration, and cycloaddition reactions. The bulky tert-butyl group can offer steric hindrance, potentially influencing the regioselectivity and stereoselectivity of reactions at the alkyne.
Despite this potential, specific examples of multi-step syntheses where this compound serves as a key intermediate are not prominently featured in the scientific literature. General synthetic pathways involving similar dichlorinated alkynes often utilize them as building blocks for more complex molecules, but detailed research on this specific compound is lacking.
Ligand and Precursor in Organometallic Chemistry
The alkyne functionality in this compound makes it a potential ligand for transition metals. The π-system of the triple bond can coordinate to a metal center, and the chlorine atoms could also engage in coordination. As a precursor, the compound could undergo oxidative addition or other reactions with metal complexes to form new organometallic species.
Regioselectivity in Insertion Reactions of Metal-Carbon Bonds (e.g., Pd-C bond of cyclopalladated complexes)
The insertion of an alkyne into a metal-carbon bond is a fundamental process in organometallic chemistry, often with significant implications for catalytic cycles. In the context of cyclopalladated complexes, the insertion of an unsymmetrical alkyne like this compound would be expected to exhibit regioselectivity. The electronic and steric properties of the substituents on the alkyne play a crucial role in directing the insertion.
However, specific studies detailing the regioselectivity of the insertion of this compound into the Pd-C bond of cyclopalladated complexes are not found in the available literature. General principles suggest that the bulky tert-butyl group would likely direct the palladium atom to the less hindered carbon of the alkyne, but experimental verification for this specific compound is absent.
Synthesis of Pyrimidine-Dione Derivatives via Metal-Catalyzed Reactions
The synthesis of heterocyclic compounds, such as pyrimidine-dione derivatives, can sometimes be achieved through metal-catalyzed reactions involving alkynes. These reactions often involve the cyclization of the alkyne with a urea (B33335) or a related nitrogen-containing species.
While there are general methods for synthesizing pyrimidine-diones from various alkynes, there is no specific information available that documents the use of this compound in such a reaction. The reactivity of the dichloro-group would need to be considered, as it could potentially interfere with the desired cyclization pathway or offer a handle for further functionalization.
Building Block for Macrocyclic and Polycyclic Compounds (e.g., Analogs of Ring-Closing Metathesis Substrates)
The rigid, linear geometry of the alkyne unit in this compound makes it an interesting candidate as a building block for the construction of macrocyclic and polycyclic frameworks. Its incorporation could impart specific conformational constraints and properties to the resulting larger ring systems.
The concept of using alkynes in ring-closing metathesis (RCM) to form macrocycles is well-established. However, the application of this compound as a substrate or precursor for such reactions has not been reported. The presence of the dichloromethyl group would likely require specific catalytic systems tolerant of this functionality.
Potential in Advanced Functional Materials Development (e.g., conjugated systems, polymers)
Alkynes are fundamental components in the synthesis of conjugated polymers and other functional organic materials due to the π-conjugation that can be extended along a polymer backbone. These materials often exhibit interesting electronic and optical properties.
The polymerization of this compound could theoretically lead to the formation of a conjugated polymer with repeating units containing the dichloromethyl and tert-butyl side groups. These side groups could influence the solubility, processability, and solid-state packing of the resulting polymer, thereby affecting its material properties. However, there is no published research on the polymerization of this specific monomer or the properties of the resulting polymer.
Challenges and Future Research Directions for 1,1 Dichloro 4,4 Dimethylpent 2 Yne
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 1,1-dichloro-4,4-dimethylpent-2-yne and related gem-dichloroalkynes often relies on traditional methods that may involve harsh reagents and generate significant waste. A primary challenge lies in the development of more sustainable and efficient synthetic protocols. Future research should focus on methodologies that align with the principles of green chemistry, emphasizing atom economy and the use of environmentally benign reagents and catalysts. cardiff.ac.uknih.govnih.gov
One promising direction is the exploration of catalytic methods for the direct dichlorination of terminal alkynes. While methods for the synthesis of haloalkynes exist, developing selective and mild catalytic systems for gem-dichlorination remains an area for improvement. cardiff.ac.uk Iron-catalyzed reactions, known for their low cost and low toxicity, could offer a viable alternative to more traditional, heavy-metal catalysts. nih.govnih.govumd.edu For instance, the development of iron-catalyzed cross-coupling reactions for the synthesis of functionalized alkynes from readily available precursors could be adapted for the synthesis of gem-dichloroalkynes. nih.gov
Furthermore, flow chemistry presents an opportunity to enhance the safety and efficiency of synthesizing potentially reactive intermediates like this compound. Continuous flow reactors can offer precise control over reaction parameters, minimizing the formation of byproducts and allowing for the safe handling of energetic species.
Exploration of Undiscovered Reactivity Modes and Selectivity Control
The reactivity of this compound is dominated by the interplay between the alkyne and the gem-dichloro functional groups. While its behavior in some reactions can be inferred from the chemistry of simpler haloalkynes, the specific influence of the dichloromethyl group and the bulky tert-butyl substituent is not well understood.
Future research should systematically investigate the reactivity of this compound with a diverse range of nucleophiles and electrophiles. Of particular interest is the selective activation of either the C-Cl bonds or the alkyne. For example, under what conditions can one chlorine atom be substituted without affecting the other or the alkyne? Controlling the selectivity of such reactions would provide access to a wide array of novel building blocks.
The study of its behavior in nucleophilic substitution reactions is a key area for exploration. Understanding the factors that govern SN1 versus SN2 pathways at the propargylic position will be crucial for its synthetic applications. youtube.com The steric hindrance from the tert-butyl group is expected to play a significant role in directing the outcome of these reactions.
Expanding Applications in Catalysis and Complex Molecule Synthesis
The unique electronic and steric properties of this compound make it a promising candidate for applications in catalysis and the synthesis of complex organic molecules. The gem-dichloro group can act as a precursor to other functional groups or as a handle for metal-catalyzed transformations.
One area of significant potential is in cross-coupling reactions. Research into palladium- or iron-catalyzed cross-coupling reactions of 1,1-dichloroalkenes has demonstrated their utility in forming new carbon-carbon bonds. nih.govnih.govumd.edursc.org Similar strategies could be applied to this compound to synthesize a variety of substituted alkynes.
Furthermore, this compound could serve as a precursor for the synthesis of novel carbenes or carbenoids. The in-situ generation of such reactive intermediates in the presence of a suitable catalyst could enable a range of cycloaddition and insertion reactions, providing access to complex cyclic and acyclic structures. rsc.orgnih.gov The bulky tert-butyl group could also be exploited to control the stereoselectivity of these transformations.
The potential for this compound to participate in cycloaddition reactions is another fertile ground for research. nih.govlibretexts.orgyoutube.comyoutube.com The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the alkyne, making it a suitable partner in various cycloaddition processes. Investigating its behavior in [2+2], [3+2], and [4+2] cycloadditions could lead to the synthesis of novel heterocyclic and carbocyclic frameworks. nih.govlibretexts.orgyoutube.comyoutube.com
Advanced Mechanistic Studies Using Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is essential for the rational design of new synthetic methods and applications. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.
Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide valuable experimental evidence. These experimental findings can then be complemented by computational modeling to gain deeper insights into the transition states and reaction pathways. mit.edustanford.edugithub.iolibretexts.orgfossee.in
Computational chemistry can be a powerful tool to predict the reactivity and selectivity of this compound in various transformations. mit.edustanford.edugithub.iolibretexts.orgfossee.in Density Functional Theory (DFT) calculations can be used to model transition state geometries and activation energies, helping to explain observed reactivity patterns and to predict the outcome of new reactions. mit.edustanford.edugithub.iolibretexts.orgfossee.in For example, computational studies could be employed to understand the factors that favor the formation of specific regio- or stereoisomers in its reactions.
Design and Synthesis of Derivatives with Tailored Reactivity and Specific Functions
The derivatization of this compound offers a vast landscape for the creation of new molecules with tailored properties and functions. By selectively modifying the chlorine atoms or the alkyne moiety, a diverse library of compounds can be generated.
Future work should focus on the strategic design and synthesis of derivatives for specific applications. For example, introducing chiral auxiliaries could lead to enantioselective transformations. Incorporating fluorescent tags or other reporter groups could enable the development of chemical probes for biological studies.
The synthesis of polymers incorporating the this compound unit is another intriguing possibility. The rigidity of the alkyne backbone and the potential for post-polymerization modification of the chloro groups could lead to materials with unique optical or electronic properties.
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 1,1-dichloro-4,4-dimethylpent-2-yne, and how are they experimentally determined?
- Methodological Answer : The compound’s physical properties (e.g., density: 0.718 g/cm³, boiling point: 83°C) are typically measured via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, and NMR (e.g., δ 1.24 ppm for methyl groups in CDCl) confirm structural features like methyl substituents and alkyne geometry . Computational methods (DFT calculations) further validate bond angles and electronic properties .
Q. How is this compound synthesized, and what purification methods are recommended?
- Methodological Answer : Synthesis often involves alkyne chlorination using reagents like Cl or SOCl under inert conditions. Purification is achieved via fractional distillation (due to its boiling point of 83°C) or column chromatography with non-polar solvents (e.g., hexane). Purity validation requires GC-MS and elemental analysis .
Advanced Research Questions
Q. What mechanistic differences exist in AuCl-catalyzed hydroalkoxylation of terminal vs. internal alkynes like this compound?
- Methodological Answer : For internal alkynes (e.g., 4,4-dimethylpent-2-yne), AuCl catalysis proceeds via dual nucleophilic addition and hydrogen migration, but with higher activation barriers (15–20 kcal/mol) compared to terminal alkynes. Computational studies (M06-2X/def2-TZVP) show steric hindrance from methyl groups slows methanol coordination at the Au center. Experimental kinetic data (Arrhenius plots) corroborate slower reaction rates for internal alkynes .
Q. How do substituents (e.g., methyl groups) influence bond cleavage kinetics in 4,4-dimethylpent-2-yne derivatives?
- Methodological Answer : Methyl substituents reduce molecular symmetry, altering energy dispersion during bond cleavage. For example, C–CH bond cleavage in 4,4-dimethylpent-2-yne exhibits a 30% slower rate compared to neopentane derivatives due to reduced vibrational energy redistribution. Time-resolved IR spectroscopy and DFT-based transition-state analysis are used to quantify these effects .
Q. What are the competing mechanistic pathways (M1 vs. M2) in AuCl-catalyzed reactions of 4,4-dimethylpent-2-yne, and how are they distinguished?
- Methodological Answer :
- Mechanism 1 (M1) : Proceeds through solvent-assisted proton transfer with a 12.3 kcal/mol barrier.
- Mechanism 2 (M2) : Involves direct proton transfer without solvent participation, yielding a higher barrier (18.7 kcal/mol).
Isotopic labeling (-methanol) and solvent polarity experiments (using DMSO vs. THF) confirm M1 dominance in polar solvents. Energy profiles are mapped via coupled-cluster (CCSD(T)) calculations .
Contradictions and Validation
- Steric vs. Electronic Effects : Evidence attributes slower kinetics in 4,4-dimethylpent-2-yne to steric hindrance, while emphasizes reduced symmetry altering energy dispersion. Both perspectives are valid but context-dependent (catalysis vs. bond cleavage).
- Mechanistic Dominance : M1 is favored in polar solvents, but M2 may dominate in aprotic media. Solvent choice must align with experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
